6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Overview
Description
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a nitrogen-containing heterocyclic compound. This compound has garnered significant interest due to its biological activities and potential applications in medicinal chemistry. It is part of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one family, known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be synthesized through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating with sodium methoxide (NaOMe) or refluxing with triethyl orthoformate (HC(OEt)3) and xylene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium hydroxide (KOH) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the core structure.
Scientific Research Applications
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it valuable in biochemical studies.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways . By inhibiting PI3K, the compound can modulate various cellular processes, including cell growth, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: The parent compound of the family, known for its broad range of biological activities.
6-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: A closely related compound with similar structural features and biological activities.
Uniqueness
6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-6-7(11)8-4-9-10(6)3-5/h2-4H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNZOHCXRWTYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248595 | |
Record name | 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310430-81-0 | |
Record name | 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=310430-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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